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Compound of Interest

Compound Name: Dipropetryn

Cat. No.: B1670747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to

the s-triazine class of chemicals.[1] It is primarily used for the control of pigweed and Russian

thistle in cotton crops grown in sandy soils.[1] This technical guide provides a comprehensive

overview of Dipropetryn, including its chemical and physical properties, mechanism of action,

toxicological profile, environmental fate, and detailed experimental protocols for its synthesis

and analysis. The information is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties
Dipropetryn is a white crystalline solid at room temperature.[1] Its chemical structure and key

properties are summarized in the tables below.
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Identifier Value

Chemical Name 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine

CAS Number 4147-51-7

Molecular Formula C₁₁H₂₁N₅S

Molecular Weight 255.38 g/mol

Canonical SMILES CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C

InChI Key NPWMZOGDXOFZIN-UHFFFAOYSA-N

Property Value

Melting Point 104-106 °C

Boiling Point 413.0 ± 28.0 °C (Predicted)

Density 1.16 g/cm³ (Rough Estimate)

Vapor Pressure 7.3 x 10⁻⁷ mm Hg at 20°C

Water Solubility 16.0 mg/L at 20°C[1]

Solubility in Organic Solvents
Soluble in aromatic and chlorinated hydrocarbon

solvents.[1]

Mechanism of Action: Inhibition of Photosynthesis
Dipropetryn's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible

plants. Specifically, it acts as a photosystem II (PSII) inhibitor.

The process begins with the absorption of light energy by chlorophyll molecules within PSII,

leading to the excitation of an electron. This high-energy electron is then transferred through a

series of electron carriers embedded in the thylakoid membrane. Dipropetryn disrupts this

electron transport chain by binding to the D1 protein of the PSII complex. This binding event

blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the

chain. The interruption of electron flow halts the production of ATP and NADPH, which are

essential energy-carrying molecules required for carbon fixation and other metabolic processes
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in the plant. The blockage also leads to the formation of reactive oxygen species, which cause

lipid peroxidation and membrane damage, ultimately leading to cell death.

Dipropetryn's Mechanism of Action: Photosystem II Inhibition
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Caption: Dipropetryn inhibits photosynthesis by blocking electron transport in Photosystem II.

Toxicological Profile
The acute toxicity of Dipropetryn has been evaluated in various animal models. The available

data are summarized in the table below. It is important to note that chronic toxicity and

mutagenicity studies for Dipropetryn are limited.
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Test Species Route Value
Toxicity

Category

Acute Oral

Toxicity
Rat Oral

LD₅₀ > 2,197

mg/kg
III

Acute Dermal

Toxicity
Rabbit Dermal

LD₅₀ > 10,000

mg/kg
IV

Acute Inhalation

Toxicity
Rat Inhalation

LC₅₀ > 320 mg/L

(1-hour

exposure)

IV

Skin Irritation Rabbit Dermal Not an irritant IV

Eye Irritation Rabbit Ocular Not an irritant IV

Avian Acute Oral

Toxicity
Bird Oral

LD₅₀ > 1,000

mg/kg
Slightly Toxic

96-hour Fish

Toxicity
Bluegill Sunfish Aquatic LC₅₀ = 3.13 ppm Moderately Toxic

96-hour Fish

Toxicity
Rainbow Trout Aquatic LC₅₀ = 2.11 ppm Moderately Toxic

Environmental Fate
Dipropetryn exhibits moderate persistence in the environment. Its fate is influenced by soil

type, microbial activity, and sunlight.

Adsorption and Leaching: Dipropetryn is more readily adsorbed in soils with high clay and

organic matter content. This adsorption reduces its potential for leaching into groundwater.

Microbial Breakdown: Soil microorganisms play a significant role in the degradation of

Dipropetryn.

Photodecomposition and Volatilization: Losses from photodecomposition and volatilization

are considered to be slight.
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Persistence: Under typical environmental conditions and at recommended application rates,

the residual activity of Dipropetryn is estimated to be between 1 to 3 months.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and

toxicological evaluation of Dipropetryn. These protocols are intended as a guide and may

require optimization based on specific laboratory conditions and equipment.

Synthesis of Dipropetryn (General Protocol for s-
Triazines)
This protocol describes a general method for the synthesis of s-triazine derivatives, which can

be adapted for Dipropetryn. The synthesis involves a sequential nucleophilic substitution of

the chlorine atoms on cyanuric chloride.

Materials:

Cyanuric chloride

Isopropylamine

Ethyl mercaptan

Sodium hydroxide (NaOH)

Acetone

Ice

Stirring apparatus

Round-bottom flask

Dropping funnel

Filtration apparatus
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Procedure:

First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom

flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.

Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride

solution while maintaining the temperature below 5 °C.

Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the

HCl formed during the reaction.

Stir the reaction mixture for 2-4 hours at 0-5 °C.

Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine

solution and sodium hydroxide solution under the same temperature conditions and stir for

another 2-4 hours.

Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl

mercaptan with sodium hydroxide in water.

Slowly add the sodium ethyl mercaptide solution to the reaction mixture.

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice water to precipitate the product.

Filter the solid product, wash with water, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent such as

ethanol or toluene.
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General Synthesis Workflow for Dipropetryn

Start: Cyanuric Chloride in Acetone

1. Add Isopropylamine (1 eq) & NaOH
(0-5 °C, 2-4h)

2-chloro-4-isopropylamino-6-amino-s-triazine

2. Add Isopropylamine (1 eq) & NaOH
(0-5 °C, 2-4h)

2-chloro-4,6-bis(isopropylamino)-s-triazine

3. Add Sodium Ethyl Mercaptide
(RT, 4-6h)

Dipropetryn

4. Precipitation, Filtration, Washing, Drying

5. Recrystallization

End: Purified Dipropetryn

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Dipropetryn.
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Analytical Method: QuEChERS for Dipropetryn Residue
in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used

sample preparation technique for the analysis of pesticide residues in various matrices. This

protocol provides a general procedure that can be adapted for the determination of

Dipropetryn in soil samples followed by LC-MS/MS or GC-MS analysis.

Materials:

Soil sample

Acetonitrile (ACN)

Magnesium sulfate (MgSO₄), anhydrous

Sodium chloride (NaCl)

Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary

amine (PSA) sorbent

Centrifuge and centrifuge tubes

Vortex mixer

LC-MS/MS or GC-MS system

Procedure:

Sample Extraction:

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

Add the appropriate internal standards.

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Securely cap the tube and vortex vigorously for 1 minute.

Centrifuge at ≥3000 rcf for 5 minutes.

Dispersive SPE Cleanup:

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg

MgSO₄ and 50 mg PSA.

Vortex for 30 seconds.

Centrifuge at ≥3000 rcf for 5 minutes.

Analysis:

Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

Prepare matrix-matched standards for calibration to compensate for matrix effects.
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QuEChERS Workflow for Dipropetryn Analysis in Soil

Start: 10g Soil Sample

1. Add 10mL Acetonitrile,
Internal Standards, 4g MgSO₄, 1g NaCl

2. Vortex (1 min) & Centrifuge (5 min)

Acetonitrile Extract

3. Transfer 1mL Extract to d-SPE tube
(150mg MgSO₄, 50mg PSA)

4. Vortex (30s) & Centrifuge (5 min)

Cleaned Extract

5. Analyze by LC-MS/MS or GC-MS

End: Dipropetryn Concentration

Click to download full resolution via product page

Caption: A typical QuEChERS workflow for pesticide residue analysis in soil.
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Toxicological Assay: Acute Oral Toxicity (LD₅₀) in Rats
(Up-and-Down Procedure)
This protocol outlines a general procedure for determining the acute oral LD₅₀ of a substance in

rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the

number of animals required while still providing a statistically valid estimate of the LD₅₀.

Materials:

Test substance (Dipropetryn)

Vehicle for administration (e.g., corn oil, water)

Young adult rats (e.g., Sprague-Dawley or Wistar), typically females

Oral gavage needles

Animal cages and appropriate housing facilities

Balances for weighing animals and the test substance

Procedure:

Dose Selection: Based on available information, select a starting dose with a moderate

expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior

information is available.

Dosing:

Administer the starting dose to a single animal by oral gavage.

Observe the animal for signs of toxicity and mortality for up to 48 hours.

Dose Adjustment:

If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).
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Continuation: Continue this sequential dosing of individual animals until one of the stopping

criteria is met (e.g., a specified number of reversals in outcome have occurred, or a

maximum number of animals has been used).

Observation: Observe all animals for at least 14 days for signs of toxicity, including changes

in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central

nervous systems, and somatomotor activity and behavior pattern. Record body weights and

any mortalities.

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the

sequence of outcomes (survival or death) at the different dose levels.
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Logical Flow of the Up-and-Down Procedure for LD₅₀

Start: Select Initial Dose

Dose a Single Animal

Observe for 48h

Animal Dies

Yes
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Decrease Dose for Next Animal Increase Dose for Next Animal
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Maximum Likelihood Method

Yes

End: LD₅₀ Estimate
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Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for

LD₅₀ determination.

Conclusion
Dipropetryn is an effective s-triazine herbicide with a well-defined mechanism of action

involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate

acute toxicity, and its environmental persistence is influenced by soil characteristics and

microbial degradation. The experimental protocols provided in this guide offer a foundation for

the synthesis, analysis, and toxicological assessment of Dipropetryn. Further research,

particularly in the areas of chronic toxicity and the development of more specific and sensitive

analytical methods, will continue to enhance our understanding of this compound and its

impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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